molecular formula C20H19NO5S2 B2728625 Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899725-43-0

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B2728625
CAS No.: 899725-43-0
M. Wt: 417.49
InChI Key: QOAIHQBCSABZPG-UHFFFAOYSA-N
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Description

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (C19H17NO5S2, molecular weight 403.47 g/mol) is a thiophene-based derivative featuring a sulfamoyl group linked to a 2-ethoxyphenyl substituent and a methyl ester at position 2.

Properties

IUPAC Name

methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5S2/c1-3-26-17-12-8-7-11-16(17)21-28(23,24)19-15(14-9-5-4-6-10-14)13-27-18(19)20(22)25-2/h4-13,21H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAIHQBCSABZPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the condensation of 2-ethoxyphenylamine with a sulfonyl chloride derivative, followed by cyclization with a suitable thiophene precursor. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or phenyl rings .

Scientific Research Applications

Chemical Structure and Synthesis

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate belongs to the class of sulfamoylated thiophene derivatives. The synthesis typically involves the following steps:

StepReagentsConditionsYield
1Thiophene-2-carboxylic acidSulfamoyl chloride, DMSO70%
2Intermediate productMethyl iodide, base (e.g., NaH)80%

The compound's molecular formula is C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S with a molecular weight of approximately 398.45 g/mol.

Anticancer Activity

This compound has demonstrated significant anticancer properties. In vitro studies indicate efficacy against various cancer cell lines, including prostate and breast cancer cells. The mechanism involves:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death.
  • Cell Cycle Modulation : It interferes with cell cycle progression, particularly at the G1/S checkpoint.

For instance, a study on PC-3 prostate cancer cells revealed an IC50 value of approximately 5 µM after 48 hours of treatment, indicating potent activity compared to standard chemotherapeutics.

Antibacterial Activity

The compound also exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for Staphylococcus aureus and Escherichia coli range from 10 to 20 µg/mL. This suggests potential as a lead compound for developing new antibacterial agents.

Case Studies

Case Study on Anticancer Effects : A controlled trial involving human prostate cancer cell lines showed that treatment with this compound resulted in significant tumor cell death compared to untreated controls. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations of the compound.

Case Study on Antibacterial Properties : Experiments tested the antibacterial efficacy against resistant strains of bacteria, demonstrating superior activity compared to conventional antibiotics. This indicates its potential for further development in treating resistant infections.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group is a critical functional moiety in this compound. Analogous derivatives exhibit variations in the substituents attached to the sulfamoyl nitrogen, altering electronic and steric properties:

Compound Name Sulfamoyl Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate 2-ethoxyphenyl C19H17NO5S2 403.47 Reference compound
Methyl 3-[(3-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate 3-methoxyphenyl C19H17NO5S2 403.47 Methoxy group at meta position
Methyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate 3,5-dimethoxyphenyl C20H19NO6S2 433.50 Two methoxy groups enhance polarity
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate 4-methylphenyl C18H17NO4S2 375.46 Benzothiophene core; ethyl ester

Key Observations :

  • Polarity : The 3,5-dimethoxyphenyl variant (433.50 g/mol) has higher polarity due to additional oxygen atoms, which may affect membrane permeability .
  • Core Structure : Replacement of thiophene with benzothiophene (as in ) increases aromatic surface area, possibly enhancing π-π stacking interactions in biological targets.

Ester Group Modifications

The ester group at position 2 of the thiophene ring influences metabolic stability and lipophilicity:

Compound Name Ester Group Key Impact
This compound Methyl Faster hydrolysis in vivo due to smaller alkyl chain
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate Ethyl Increased lipophilicity; slower enzymatic cleavage
Methyl 3-(N-(2-ethoxy-2-oxoethyl)sulfamoyl)-4-phenylthiophene-2-carboxylate Ethoxy-oxoethyl Introduces a branched ester, altering steric bulk and hydrogen bonding

Key Observations :

  • Ethyl esters (e.g., ) generally exhibit prolonged half-lives compared to methyl esters due to reduced hydrolysis rates.
  • The ethoxy-oxoethyl group in adds a polar ketone moiety, which may enhance water solubility but reduce blood-brain barrier penetration.

Functional Group Additions

Substituents such as halogens or cyano groups modulate electronic properties:

Compound Name Additional Substituent Impact
Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate 4-Fluoro Enhances electronegativity; may improve binding to electron-rich targets
Ethyl 3-bromo-4-cyano-5-[(2-ethoxyethyl)sulfanyl]thiophene-2-carboxylate Bromo, cyano Increases molecular weight and reactivity; potential cross-coupling sites

Key Observations :

  • Fluorine substitution () is a common strategy to improve metabolic stability and bioavailability.

Biological Activity

Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Structure

The compound's IUPAC name is this compound. Its molecular formula is C23H26N2O4S2C_{23}H_{26}N_{2}O_{4}S_{2}, and it features a thiophene ring, which is known for its diverse biological activities.

Physical Properties

PropertyValue
Molecular Weight462.58 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, potentially influencing pathways involved in cell proliferation and apoptosis.

  • Apoptosis Induction : Compounds with similar thiophene structures have been shown to induce apoptosis in cancer cells by binding to anti-apoptotic proteins like Bcl-2 and Mcl-1, leading to cell death through mitochondrial pathways .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor progression, similar to other sulfonamide derivatives that target protein kinases and phosphatases .

Study on Apoptosis Induction

A study highlighted the effectiveness of thiophene-based compounds in inducing apoptosis in HL-60 cells, with IC50 values below 10 μM, indicating potent cytotoxicity against tumor cells. Specifically, compounds with a similar core structure demonstrated binding affinities of Ki=0.31μMK_i=0.3-1μM to Bcl-2 family proteins .

In Vivo Studies

In vivo studies have shown that related compounds exhibit significant anti-tumor activity in mouse models. For instance, the combination of various thiophene derivatives with standard chemotherapeutics resulted in enhanced efficacy against solid tumors, suggesting a synergistic effect .

Potential Therapeutic Applications

Given its structural characteristics and biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Its ability to induce apoptosis suggests potential use as an anti-cancer agent.
  • Anti-inflammatory Agents : Similar compounds have shown anti-inflammatory properties, which could be explored further.
  • Metabolic Disorders : The modulation of signaling pathways related to insulin resistance may offer avenues for treating diabetes .

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